molecular formula C23H23NO2 B5850217 N-(4-ethoxyphenyl)-2,2-diphenylpropanamide

N-(4-ethoxyphenyl)-2,2-diphenylpropanamide

Cat. No.: B5850217
M. Wt: 345.4 g/mol
InChI Key: NCWZFOKJVBJKBS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,2-diphenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a diphenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2,2-diphenylpropanamide can be achieved through several methods. One common approach involves the reaction of 4-ethoxyaniline with 2,2-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-2,2-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N-(4-ethoxyphenyl)-2,2-diphenylpropanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,2-diphenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be used in studies investigating the interaction of amides with biological targets, providing insights into enzyme-substrate interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,2-diphenylpropanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The ethoxy and diphenyl groups can influence the binding affinity and specificity of the compound towards its targets, affecting the overall biological activity.

Comparison with Similar Compounds

Uniqueness: N-(4-ethoxyphenyl)-2,2-diphenylpropanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The diphenylpropanamide structure also provides a rigid framework that can enhance the compound’s stability and interaction with molecular targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-3-26-21-16-14-20(15-17-21)24-22(25)23(2,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWZFOKJVBJKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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